
N-(4-Chlorophenyl)-N-hydroxyformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N-hydroxyformamide is an organic compound that features a formamide group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorophenyl)-N-hydroxyformamide can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-hydroxyformamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formamide group into a carboxylic acid.
Reduction: The compound can be reduced to form N-(4-chlorophenyl)amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 4-chlorobenzoic acid
Reduction: N-(4-chlorophenyl)amine
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Chlorophenyl)-N-hydroxyformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Chlorophenyl)-N-hydroxyformamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-hydroxyacetamide
- N-(4-Chlorophenyl)-N-hydroxybenzamide
- N-(4-Chlorophenyl)-N-hydroxythioformamide
Uniqueness
N-(4-Chlorophenyl)-N-hydroxyformamide is unique due to its specific structural features, such as the formamide group and the 4-chlorophenyl ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
57470-04-9 |
|---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxyformamide |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-3-7(4-2-6)9(11)5-10/h1-5,11H |
InChI Key |
JWLJEQLSCAMXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



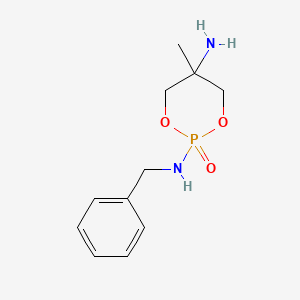


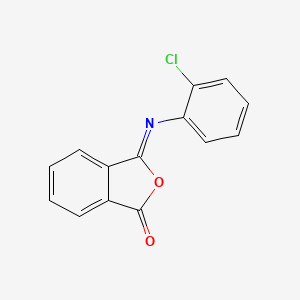


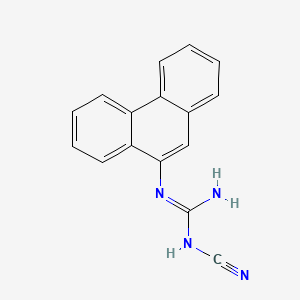
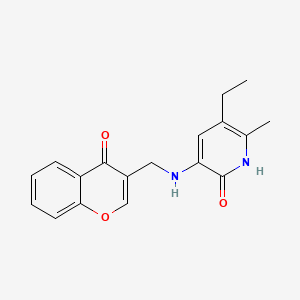
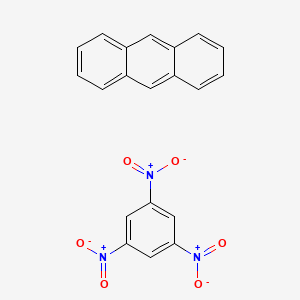
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)

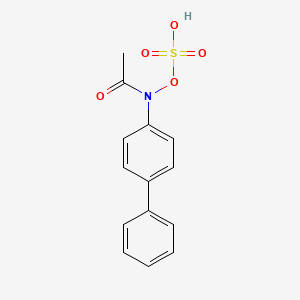
![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
